molecular formula C12H9F2N3 B2367546 2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine CAS No. 2189431-79-4

2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine

Cat. No.: B2367546
CAS No.: 2189431-79-4
M. Wt: 233.222
InChI Key: BMPGGTGXBCBJMY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group, a prop-2-ynyl group, and a quinazolin-4-amine core. The unique structural features of this compound make it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the interactions of these functional groups with biological targets . This can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-N-prop-2-ynylquinazolin-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-N-allylquinazolin-4-amine: Similar structure but with an allyl group instead of a prop-2-ynyl group.

    2-(Difluoromethyl)-N-prop-2-ynylpyrimidin-4-amine: Similar structure but with a pyrimidine core instead of a quinazoline core.

Uniqueness

2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine is unique due to the presence of both the difluoromethyl and prop-2-ynyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the prop-2-ynyl group provides a reactive site for further functionalization .

Properties

IUPAC Name

2-(difluoromethyl)-N-prop-2-ynylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3/c1-2-7-15-11-8-5-3-4-6-9(8)16-12(17-11)10(13)14/h1,3-6,10H,7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGGTGXBCBJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC(=NC2=CC=CC=C21)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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